molecular formula C21H13Br3N4O7 B11560209 N'-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}-2-(2,4,6-tribromophenoxy)acetohydrazide

N'-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}-2-(2,4,6-tribromophenoxy)acetohydrazide

Cat. No.: B11560209
M. Wt: 673.1 g/mol
InChI Key: SGTMMGXIAYYJKP-KIBLKLHPSA-N
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Description

N’-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}-2-(2,4,6-tribromophenoxy)acetohydrazide is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}-2-(2,4,6-tribromophenoxy)acetohydrazide typically involves the condensation of 3-(2,4-dinitrophenoxy)benzaldehyde with 2-(2,4,6-tribromophenoxy)acetohydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, it is likely that large-scale synthesis would follow similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}-2-(2,4,6-tribromophenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The presence of nitro and bromo groups makes it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro oxides or brominated oxides.

    Reduction: Formation of amines or hydrazides.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N’-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}-2-(2,4,6-tribromophenoxy)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N’-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}-2-(2,4,6-tribromophenoxy)acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound’s nitro and bromo groups play a crucial role in its reactivity, allowing it to form covalent bonds with target molecules and disrupt their normal function. This can lead to various biological effects, including inhibition of enzyme activity and induction of cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N’-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylene}-2-hydroxybenzohydrazide: Similar structure but with a hydroxy group instead of tribromophenoxy.

    N’-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylene}-2-(3-methylphenoxy)acetohydrazide: Contains a methylphenoxy group instead of tribromophenoxy.

Uniqueness

N’-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}-2-(2,4,6-tribromophenoxy)acetohydrazide is unique due to the presence of both dinitrophenoxy and tribromophenoxy groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H13Br3N4O7

Molecular Weight

673.1 g/mol

IUPAC Name

N-[(E)-[3-(2,4-dinitrophenoxy)phenyl]methylideneamino]-2-(2,4,6-tribromophenoxy)acetamide

InChI

InChI=1S/C21H13Br3N4O7/c22-13-7-16(23)21(17(24)8-13)34-11-20(29)26-25-10-12-2-1-3-15(6-12)35-19-5-4-14(27(30)31)9-18(19)28(32)33/h1-10H,11H2,(H,26,29)/b25-10+

InChI Key

SGTMMGXIAYYJKP-KIBLKLHPSA-N

Isomeric SMILES

C1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])/C=N/NC(=O)COC3=C(C=C(C=C3Br)Br)Br

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C=NNC(=O)COC3=C(C=C(C=C3Br)Br)Br

Origin of Product

United States

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